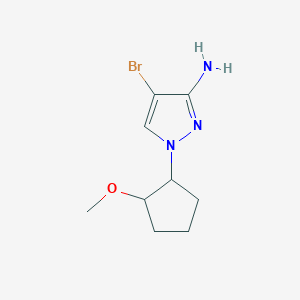
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a specialized chemical compound that has garnered attention in scientific research and development. This compound is characterized by its unique structure, which includes a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. Its versatility makes it a valuable asset in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxycyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxycyclopentyl halide reacts with the brominated pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interaction of pyrazole derivatives with biological targets.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the methoxycyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-ethyl-N-(2-methoxycyclopentyl)-1H-pyrrole-2-carboxamide
- 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrrole
Uniqueness
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine stands out due to its unique combination of a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14BrN3O |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
4-bromo-1-(2-methoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12) |
Clé InChI |
GWHBKKVTZOOMQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC1N2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



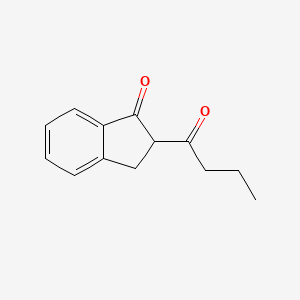

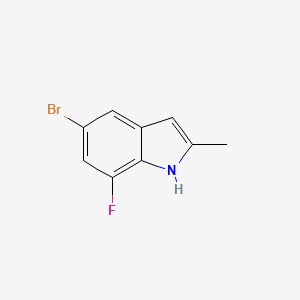
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
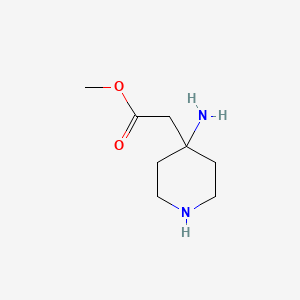


![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
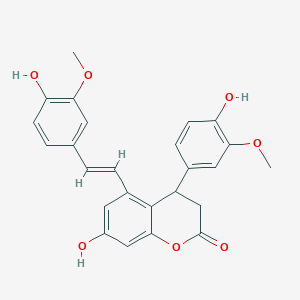
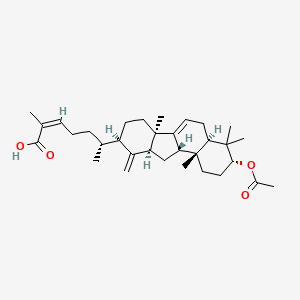
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
